molecular formula C18H17ClN2O4S B2963980 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-54-6

1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2963980
CAS No.: 620543-54-6
M. Wt: 392.85
InChI Key: CESBMHZTHWVGEY-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetrahydrothienoimidazolone derivative featuring a bicyclic core with sulfone (5,5-dioxide) groups.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-15-8-6-14(7-9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-4-2-12(19)3-5-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBMHZTHWVGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thienoimidazole core: This can be achieved by cyclization reactions involving appropriate thioamide and diamine precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Oxidation to form the dioxide functionality: The final step involves the oxidation of the thienoimidazole core to introduce the dioxide functionality, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxide functionality back to the thienoimidazole core.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Reduction Products: Thienoimidazole core without the dioxide functionality.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent variations are compared below:

Table 1: Structural Comparison of Thienoimidazolone Derivatives
Compound ID Substituents (R¹, R³) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound 4-Cl, 4-OCH₃ C₁₉H₁₈ClN₂O₄S¹ ~399.87 N/A N/A N/A
1,3-Bis(4-fluorophenyl)² 4-F, 4-F C₁₉H₁₆F₂N₂O₃S ~390.39 N/A N/A N/A
1-(o-Tolyl)-3-(p-tolyl)³ 2-CH₃, 4-CH₃ C₁₉H₂₀N₂O₃S 356.44 1.324 581.2 0 ± 0.20
1-(2-Chlorophenyl)-3-phenyl⁴ 2-Cl, Ph C₁₇H₁₅ClN₂O₃S 362.83 N/A N/A N/A
1-(4-Ethoxyphenyl)-3-phenyl⁵ 4-OCH₂CH₃, Ph C₁₉H₂₀N₂O₃S ~380.44 N/A N/A N/A

¹Estimated based on core structure and substituents.
²From .
³From .
⁴From .
⁵From .

Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (EWG) : The 4-Cl group in the target compound enhances electrophilicity compared to 4-F () or methyl groups ().
    • Electron-Donating Groups (EDG) : The 4-OCH₃ substituent improves solubility in polar solvents relative to ethyl () or methyl () groups.

Physicochemical Properties

  • Molar Mass : The target compound’s higher molar mass (~399.87 g/mol) vs. analogs (e.g., 356.44 g/mol for ) reflects the combined mass of Cl and OCH₃ .
  • Boiling Point : ’s analog (581.2°C) suggests high thermal stability, likely shared by the target compound due to aromatic stacking and hydrogen bonding .

Biological Activity

The compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide represents a significant area of interest in medicinal chemistry due to its complex heterocyclic structure and potential biological activities. This article delves into its biological activity, examining relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound is characterized by a thienoimidazole core with substituents that enhance its biological activity:

  • Thienoimidazole Core : A fused ring system that contributes to the compound's chemical reactivity.
  • Substituents : The presence of a chlorophenyl group and a methoxyphenyl group enhances lipophilicity and may influence binding to biological targets.

Molecular Formula

  • Molecular Formula : C17H16ClN3O2S
  • Molecular Weight : 345.84 g/mol

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
  • Case Study : A study on related thienoimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 50 µM .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Case Study : In vitro assays revealed that similar thienoimidazole derivatives displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 20 to 100 µg/mL .

Other Biological Activities

Research is ongoing into other potential therapeutic applications:

  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Initial studies suggest that the compound may exert neuroprotective effects through modulation of oxidative stress pathways .

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC Values
AnticancerMCF-7, HeLa10 - 50 µM
AntimicrobialStaphylococcus aureus20 µg/mL
Escherichia coli100 µg/mL
Anti-inflammatoryHuman macrophagesNot specified
NeuroprotectiveNeuronal cell linesNot specified

Structure-Activity Relationship (SAR)

The structural modifications significantly impact the biological activity of thienoimidazole derivatives. For instance:

  • Chlorine Substitution : Enhances lipophilicity and potentially increases cellular uptake.
  • Methoxy Group : May play a role in modulating receptor interactions and improving selectivity towards specific biological targets.

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the mechanisms underlying the anticancer and antimicrobial effects.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Optimization of Structure : Modifying chemical structures to enhance potency and selectivity while reducing toxicity.

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